molecular formula C15H19F2NO4S B2693970 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide CAS No. 941959-24-6

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B2693970
CAS No.: 941959-24-6
M. Wt: 347.38
InChI Key: OWSSDHGADIZBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps. One common approach begins with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of palladium-catalyzed aminocarbonylation reactions, which have been shown to be effective in producing high yields of similar spirocyclic compounds . The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the difluorobenzene moiety can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    N-({1,4-dioxaspiro[4.5]decan-2-yl}methanamine): Shares the spirocyclic core but lacks the difluorobenzene and sulfonamide groups.

    1,4-Dioxaspiro[4.5]decan-2-one: Contains the spirocyclic structure but differs in functional groups.

Uniqueness

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide is unique due to its combination of a spirocyclic core with both difluorobenzene and sulfonamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a 1,4-dioxaspiro[4.5]decan moiety combined with a 2,4-difluorobenzene sulfonamide group. The spirocyclic structure contributes to its rigidity, which is essential for binding interactions with biological targets. The sulfonamide functional group is known for its role in various biological activities, including antibacterial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting metabolic pathways in cancer or infectious diseases.
  • Receptor Binding : The spirocyclic structure may enhance the compound's affinity for certain receptors, which can lead to altered signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that derivatives of sulfonamides can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound demonstrated IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bSK-MEL-20.12
Reference (Doxorubicin)MCF-7~0.05

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial effects. The compound may exhibit similar properties by inhibiting bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis:

  • Bacteriostatic Effects : Preliminary assays suggest that this compound could inhibit the growth of various bacterial strains, although specific data on this compound remains limited.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

Absorption and Distribution

The compound's lipophilicity due to the difluorobenzene moiety may enhance its absorption across biological membranes. However, detailed pharmacokinetic studies are necessary to ascertain its bioavailability and tissue distribution.

Metabolism and Excretion

Research indicates that compounds containing sulfonamide groups are often metabolized via conjugation pathways leading to excretion through urine. Further studies are needed to establish the metabolic profile of this specific compound.

Case Studies and Research Findings

Several studies have explored related compounds' biological activities:

  • Anticonvulsant Activity : Research on diazaspiro compounds has shown promising anticonvulsant properties, suggesting that similar structures may also provide neuroprotective effects .
  • Cardiovascular Effects : Other benzene sulfonamides have been reported to influence perfusion pressure in cardiovascular models, indicating potential applications in treating hypertension or related disorders .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4S/c16-11-4-5-14(13(17)8-11)23(19,20)18-9-12-10-21-15(22-12)6-2-1-3-7-15/h4-5,8,12,18H,1-3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSSDHGADIZBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.